2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential therapeutic applications. This compound belongs to a class of pyrido-pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The structure features multiple functional groups that contribute to its reactivity and biological interactions.
The compound can be synthesized through various organic chemistry methods, which typically involve multi-step reactions starting from simpler precursors. It is primarily studied in academic and pharmaceutical research settings for its potential uses in drug development.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of pyrimidine derivatives, which are widely recognized for their role in medicinal chemistry.
The synthesis of 2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one generally involves several steps:
The synthesis may require specific solvents, temperatures, and catalysts to optimize yield and selectivity. For instance, solvents like dimethyl sulfoxide or acetonitrile could be used, while catalysts might include palladium or copper salts depending on the reaction type.
The molecular formula for 2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is .
Property | Data |
---|---|
Molecular Weight | 250.31 g/mol |
IUPAC Name | 2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one |
InChI | InChI=1S/C13H18N4O2/c14-8-5-6-12(15)19-13(20)11(7-9(16)17)10(18)4/h5-7,14H,8H2,(H,15,19)(H,20,12) |
Canonical SMILES | CC(CO)NCC(C=NC(CO)=N)C(=O)C1=CC=NC=N1 |
The compound can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, influencing various signaling pathways that could lead to therapeutic effects.
Data on specific molecular targets remains limited but suggests potential interactions with pathways involved in cell proliferation and apoptosis.
The physical properties of this compound include:
Chemical properties include:
The scientific uses of 2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one are primarily in medicinal chemistry and drug development. Research indicates potential applications in:
Further studies are required to fully elucidate its mechanisms and therapeutic potentials across various diseases.
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7